"4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole" physical properties
"4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole" physical properties
An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole
Abstract: 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is a specialized heterocyclic compound for which detailed physical property data is not extensively documented in public literature, indicating its status as a potentially novel chemical entity for advanced research and development. This guide provides a comprehensive framework for its characterization, offering predicted properties based on analogous structures and outlining a systematic experimental workflow for empirical determination. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel thiazole derivatives.
Introduction and Structural Elucidation
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2][3] The introduction of a bromine atom at the 4-position and a unique 2-fluoropropan-2-yl group at the 2-position suggests a compound designed for specific applications, likely as a building block in targeted synthesis where the bromine can be used for further chemical modification.[4]
Given the absence of published experimental data for the target compound, this guide will first establish its theoretical and predicted properties by drawing comparisons with structurally related molecules. Subsequently, a robust experimental protocol for the definitive characterization of its physical properties will be detailed.
Chemical Structure:
Caption: Experimental workflow for characterization.
Synthesis and Purification Protocol
Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. [4]The choice between distillation and chromatography for purification depends on the thermal stability and polarity of the final compound.
Step-by-Step Methodology:
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine a suitable α-haloketone precursor with a thioamide bearing the 2-(2-fluoropropan-2-yl) moiety.
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Solvent and Reflux: Dissolve the reactants in a suitable solvent such as ethanol or tetrahydrofuran (THF). [1][5]Heat the mixture to reflux for the time determined by reaction monitoring.
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Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of starting materials and the appearance of the product spot.
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Workup: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated sodium bicarbonate solution to neutralize any acid byproduct.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification:
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Option A (Vacuum Distillation): If the compound is a liquid and thermally stable, purify by distillation under reduced pressure. This is often effective for removing non-volatile impurities.
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Option B (Column Chromatography): If the compound is thermally sensitive or has impurities with similar boiling points, purify using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient). [1]
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Structural Verification Protocols
Rationale: A combination of spectroscopic techniques is essential to unambiguously confirm the chemical structure of the synthesized molecule. Each technique provides a unique piece of the structural puzzle.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving ~5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃).
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Acquire ¹H NMR spectra to identify the number, environment, and coupling of protons. Expect to see signals for the thiazole ring proton and the methyl protons of the isopropyl group.
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Acquire ¹³C NMR spectra to identify the number of unique carbon atoms. Key signals will correspond to the carbons in the thiazole ring and the fluorinated quaternary carbon. [6] 4. Acquire ¹⁹F NMR spectra. This is crucial for confirming the presence and environment of the fluorine atom. A singlet is expected for the single fluorine.
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Mass Spectrometry (MS):
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Introduce a dilute solution of the compound into a mass spectrometer (e.g., via Electrospray Ionization, ESI).
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Determine the molecular ion peak (M+) to confirm the molecular weight (predicted: 239.09). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the M+ and M+2 peaks.
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Infrared (IR) Spectroscopy:
Physical Property Determination Protocols
Rationale: Standardized methods must be used to ensure the accuracy and comparability of physical property data.
Methodologies:
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Appearance: Visually inspect the pure compound at room temperature under good lighting. Record the color (e.g., colorless, pale yellow) and physical state (e.g., liquid, solid). [8]* Boiling Point:
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Set up a micro-distillation apparatus.
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Place a small amount of the pure liquid in the distillation flask.
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Slowly heat the sample under a specific, recorded pressure (atmospheric or vacuum).
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The boiling point is the temperature at which the vapor and liquid are in equilibrium, recorded as the temperature at which a steady stream of distillate is collected.
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Solubility:
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To a series of small vials, add a pre-weighed amount of the compound (e.g., 10 mg).
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Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, DMSO) incrementally.
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Agitate at a constant temperature and observe for dissolution.
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Classify as soluble, partially soluble, or insoluble at a given concentration. [1]
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is not available, the safety precautions for structurally related bromo-thiazole compounds should be strictly followed.
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General Hazards: Compounds in this class are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. [9][10][11][12]* Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [13]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]
Conclusion
4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole represents a valuable, albeit uncharacterized, building block for chemical synthesis. By leveraging predictive analysis based on known analogs and adhering to the systematic experimental workflow outlined in this guide, researchers can confidently synthesize, purify, and thoroughly document its core physical properties. This foundational data is indispensable for ensuring reproducibility and enabling the successful application of this novel compound in drug discovery and materials science.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2,1,3-benzothiadiazole.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)thiazole | 141761-77-5.
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